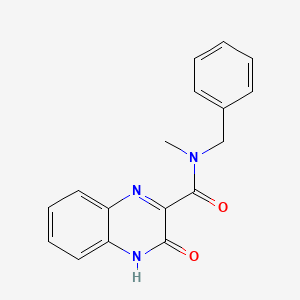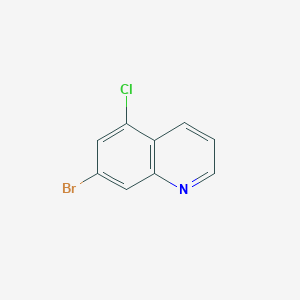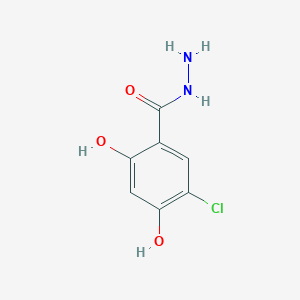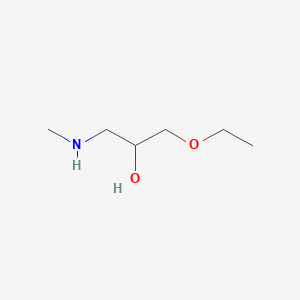
1-Ethoxy-3-(methylamino)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-3-(methylamino)-2-propanol is an organic compound with the molecular formula C6H15NO2 It is a derivative of propanol, featuring an ethoxy group and a methylamino group attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-(methylamino)-2-propanol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-1-propanol with sodium ethoxide to form 1-ethoxy-3-chloropropane. This intermediate is then reacted with methylamine to yield this compound. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the compound’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-3-(methylamino)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler alcohols or amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted ethers or amines.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-3-(methylamino)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-ethoxy-3-(methylamino)-2-propanol involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its ethoxy and methylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
1-Ethoxy-2-propanol: Similar structure but lacks the methylamino group.
3-(Methylamino)-1-propanol: Similar structure but lacks the ethoxy group.
2-Ethoxyethanol: Contains an ethoxy group but has a different carbon chain structure.
Uniqueness: 1-Ethoxy-3-(methylamino)-2-propanol is unique due to the presence of both ethoxy and methylamino groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
35152-19-3 |
|---|---|
Molekularformel |
C6H15NO2 |
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
1-ethoxy-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C6H15NO2/c1-3-9-5-6(8)4-7-2/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
KRLGBOFVNOKXIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(CNC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13892521.png)


![1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13892542.png)

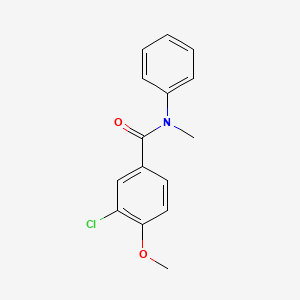
![Tert-butyl 4-[2,2-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl]piperazine-1-carboxylate](/img/structure/B13892560.png)

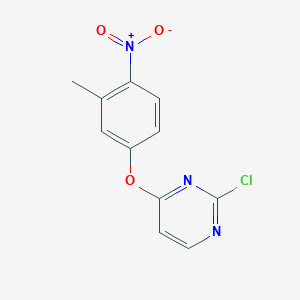
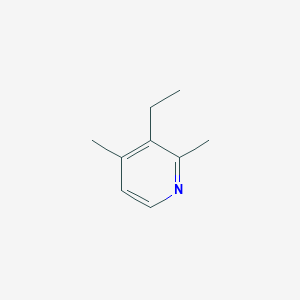
![3-Oxabicyclo[3.1.1]heptan-1-ylmethyl 4-methylbenzenesulfonate](/img/structure/B13892587.png)
